5-Methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylic acid
Description
5-Methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a methoxy group at position 5, a phenoxymethyl substituent at position 2, and a carboxylic acid moiety at position 2. This compound, however, has been discontinued by suppliers like CymitQuimica, possibly due to challenges in synthesis, stability, or commercial demand . Its structural features, such as the electron-donating methoxy group and the bulky phenoxymethyl substituent, distinguish it from related derivatives.
Properties
IUPAC Name |
5-methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-7-8-14-13(9-12)16(17(18)19)15(22-14)10-21-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJOUXBJFJWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2C(=O)O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Phenoxymethyl Group: This step often involves the use of phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions like cancer, inflammation, and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Benzofuran-3-carboxylic Acid Derivatives
Structural and Substituent Variations
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Acidity :
- Crystallinity: Derivatives like 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran form planar structures with π-π stacking and hydrogen bonding, enhancing crystallinity . The phenoxymethyl group in the target compound may disrupt such interactions, affecting stability .
Commercial and Research Status
Biological Activity
5-Methoxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and related research findings, supported by data tables and case studies.
Overview of Biological Activity
The compound exhibits various biological activities, including:
- Anticancer Properties : Studies indicate that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : It has shown potential against several bacteria, including multidrug-resistant strains.
- Enzyme Inhibition : The compound is a candidate for inhibiting specific enzymes involved in various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
- Inhibiting Enzymatic Activity : It can bind to active sites on enzymes, thereby blocking their function.
- Modulating Receptor Activity : The compound may interact with cell surface receptors, influencing signaling pathways that regulate cell proliferation and survival.
Anticancer Activity
Research has demonstrated the anticancer potential of this compound, particularly in lung adenocarcinoma (A549) models. A study showed that varying structural modifications led to different levels of cytotoxicity:
| Compound | Structure Modification | A549 Viability (%) | Cytotoxicity on Non-Cancerous Cells (%) |
|---|---|---|---|
| 1 | None | 78–86 | Moderate |
| 6 | 4-Chlorophenyl | 64 | Increased |
| 8 | 4-Dimethylamino | Significant reduction | High |
These results indicate that specific substitutions can enhance anticancer activity while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Notably, it has demonstrated effectiveness against multidrug-resistant Staphylococcus aureus strains. The minimum inhibitory concentrations (MIC) were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 16–64 |
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
Case Studies and Research Findings
A series of studies have highlighted the compound's potential in various therapeutic contexts:
- In Vitro Studies : Research involving A549 cells showed that the compound could reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that certain modifications increase both anticancer and antimicrobial activities. For instance, the introduction of halogen groups was associated with enhanced biological activity .
- Clinical Relevance : Given its promising in vitro results, further clinical studies are warranted to assess its efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
